SN2 Reactivity: Slower Than 1-Bromo-3-methylbutane by Steric Hindrance
1-Bromo-2,2-dimethylbutane reacts more slowly than 1-bromo-3-methylbutane in SN2 reactions due to increased steric hindrance at the β-carbon [1]. The two methyl groups on the β-carbon of 1-bromo-2,2-dimethylbutane create a more congested environment for backside attack compared to the single methyl group in 1-bromo-3-methylbutane, resulting in a lower reaction rate [2].
| Evidence Dimension | Relative SN2 reaction rate |
|---|---|
| Target Compound Data | Slower reaction rate (qualitative) |
| Comparator Or Baseline | 1-bromo-3-methylbutane |
| Quantified Difference | Not quantified; 1-bromo-2,2-dimethylbutane reacts more slowly |
| Conditions | Reaction with azide ion nucleophile |
Why This Matters
This differentiation is critical for synthetic chemists requiring precise control over reaction kinetics; selecting the wrong isomer can lead to incomplete conversion or undesirable side reactions.
- [1] Brainly. Which alkyl halide from the following pairs would you expect to react more quickly with azide ion? 2024. https://brainly.com/question/52434683 (accessed 2026-04-21). View Source
- [2] Brainly. Which alkyl halide would you expect to undergo an SN2 reaction most slowly? 2023. https://brainly.com/question/41579050 (accessed 2026-04-21). View Source
